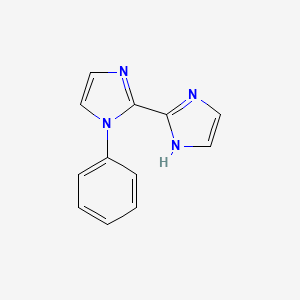

1-Phenyl-2,2'-bi-1H-imidazole

Description

1-Phenyl-2,2'-bi-1H-imidazole is a heterocyclic compound featuring two imidazole rings connected at the 2-positions, with one phenyl substituent at the 1-position of the first imidazole. This structure confers unique electronic and steric properties, making it valuable in materials science, catalysis, and medicinal chemistry. Its synthesis often involves Cu-mediated coupling reactions or palladium-catalyzed arylations, as demonstrated in protocols yielding derivatives like 1,1′-diphenyl-2,2′-biimidazole (compound 1a) and 2-(1,5-diphenylimidazol-2-yl)-1-phenylbenzo[d]imidazole (compound 5) with a 47% yield . Key characterization data include $ ^1H $ NMR ($ \delta $ 6.68–7.87 ppm) and $ ^{13}C $ NMR ($ \delta $ 110.5–143.4 ppm), alongside a melting point of 202.3–203.9 °C .

Properties

CAS No. |

935547-74-3 |

|---|---|

Molecular Formula |

C12H10N4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-(1H-imidazol-2-yl)-1-phenylimidazole |

InChI |

InChI=1S/C12H10N4/c1-2-4-10(5-3-1)16-9-8-15-12(16)11-13-6-7-14-11/h1-9H,(H,13,14) |

InChI Key |

PKCDGHJFFNVCFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2C3=NC=CN3 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Glyoxal and Ammonium Salt Reaction

One classical and industrially relevant method for synthesizing 2,2'-bi-1H-imidazole derivatives, including phenyl-substituted variants, involves the condensation of glyoxal with ammonium salts under aqueous conditions.

- A slurry of an ammonium salt (e.g., ammonium acetate, ammonium chloride) is prepared in water.

- Aqueous glyoxal (commonly 20 wt%) is added dropwise to the slurry with vigorous stirring.

- The mixture is stirred at room temperature for 0 to 5 hours.

- After reaction completion, the pH is adjusted to 5–7 using aqueous alkali or distilled water.

- The resulting brown solid is filtered, washed alternately with organic solvents and water, then dried to yield 2,2'-bi-1H-imidazole derivatives.

- The method is simple, safe, and easily controlled.

- High yields are achievable without the need for expensive catalysts.

- The ammonium salt can vary widely, including ammonium acetate, ammonium benzoate, ammonium bromide, and others, providing flexibility in reaction conditions.

- This approach is scalable and suitable for industrial production.

- However, it may have drawbacks in terms of reaction time and the need for post-reaction pH adjustment.

- Safety and economic efficiency concerns in traditional methods have led to modifications and alternative approaches.

Reference Reaction Scheme:

$$

\text{Glyoxal} + \text{Ammonium Salt} \xrightarrow{\text{H}_2\text{O}, \text{RT}} 2,2'-\text{bi-1H-imidazole}

$$

Source: Patent US6713631B2, 2003.

Catalyst-Free Synthesis Using Benzimidamides and Vinyl Azides

An alternative, catalyst-free synthetic route involves the [3 + 2] cyclization of benzimidamides with vinyl azides, yielding 2,4-disubstituted 1H-imidazoles, which can be adapted for biimidazole derivatives.

- Reaction of N-phenylbenzimidamide with 1-(1-azidovinyl)-4-bromobenzene under optimized conditions.

- The process proceeds without catalysts, relying on the formation of nitrene intermediates from vinyl azides.

- Yields of up to 72% have been reported.

- The reaction requires the free NH2 group on the amidine for successful transformation.

- Radical pathway involvement was investigated and largely ruled out.

- Avoids the use of metal catalysts, reducing environmental impact.

- Suitable for industrial/commercial scale production due to simplicity.

- Specific substrate requirements (e.g., free NH2 group).

- Reaction conditions must be carefully optimized to avoid side reactions.

Source: ACS Omega, 2017.

One-Pot Solvent-Free Synthesis from o-Phenylenediamines

A green chemistry approach involves a one-pot, solvent-free reaction combining benzene-1,2-diamine, aromatic aldehydes, and ammonium acetate to synthesize imidazole derivatives, which can be modified for biimidazole synthesis.

- Equimolar amounts of benzene-1,2-diamine, aromatic aldehyde, and ammonium acetate are mixed thoroughly.

- The mixture is heated gradually to approximately 70 °C.

- The reaction completes within about 1 hour.

- Products are obtained in high yields with minimal purification.

- Environmentally friendly due to solvent-free conditions.

- Mild reaction temperature and short reaction time.

- High yields and straightforward setup.

$$

\text{Benzene-1,2-diamine} + \text{Aromatic Aldehyde} + \text{Ammonium Acetate} \xrightarrow{70^\circ C, \text{solvent-free}} \text{Imidazole Derivatives}

$$

Source: Asian Journal of Chemistry, 2012.

Copper(II) Triflate and Iodine-Catalyzed Synthesis from Chalcones and Benzylamines

A more recent method involves catalytic C–C bond cleavage of chalcones and benzylamines using copper(II) triflate and iodine to synthesize 1,2,4-trisubstituted imidazoles, which can be adapted for biimidazole frameworks.

Experimental Conditions and Yields:

| Solvent | Catalyst | Oxidant | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Dichloroethane (DCE) | Cu(OAc)2 (20 mol %) | I2 (20 mol %) | 50 | 42 |

| Toluene | Cu(OAc)2 | I2 | 50 | 48 |

| Toluene | Cu(OTf)2 | I2 | 50 | 52 |

| Toluene | Cu(OTf)2 (10 mol %) | I2 (20 mol %) | 50 | 60 |

| Toluene | Cu(OTf)2 (10 mol %) | I2 (20 mol %) | 70 | 59 |

- Cu(OTf)2 combined with iodine at 10 mol % and 20 mol % loading respectively at 50–70 °C provides the best yields (~60%).

- Polar solvents like DMSO, DMF, and THF gave poor or no yields.

- Reaction under argon atmosphere lowered yields, indicating air oxidation plays a role.

- Additives such as BF3·OEt2 and PTSA reduced yields.

- The reaction proceeds via unusual C–C bond cleavage of chalcones.

- Formation of iodonium ion intermediates and subsequent cyclization leads to imidazole formation.

- The method was successfully scaled to gram quantities with consistent yields (~54%).

Source: ACS Omega, 2018.

Summary Table of Preparation Methods for 1-Phenyl-2,2'-bi-1H-imidazole

| Method | Key Reactants | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Glyoxal + Ammonium Salt (Aqueous) | Glyoxal, Ammonium salt (e.g., acetate) | Room temp, aqueous, pH 5–7 adjustment | High | Simple, safe, scalable | Reaction time, pH control needed |

| Catalyst-Free Vinyl Azide Cyclization | Benzimidamide, Vinyl azide | Optimized temp, catalyst-free | Up to 72% | No metal catalyst, industrially viable | Substrate specificity |

| One-Pot Solvent-Free | Benzene-1,2-diamine, Aromatic aldehyde, Ammonium acetate | 70 °C, solvent-free, 1 h | High | Green chemistry, mild, fast | Limited to certain imidazole types |

| Cu(OTf)2/I2 Catalyzed C–C Cleavage | Chalcones, Benzylamines | 50–70 °C, toluene, air atmosphere | ~60% | Controlled, scalable, versatile | Requires metal catalyst, iodine |

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2,2’-bi-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and reduced imidazole derivatives .

Scientific Research Applications

1-Phenyl-2,2’-bi-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2,2’-bi-1H-imidazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular receptors, modulating signal transduction pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Optical Properties

- However, methoxy-substituted analogs (e.g., 1-(4-methoxyphenyl)-1H-imidazole) exhibit altered electronic profiles due to electron-donating groups, which may shift absorption/emission wavelengths .

- Tetranitro-2,2'-bi-1H-imidazole (TNBI) : Nitro groups at the 4,4',5,5' positions increase electron-withdrawing effects, making TNBI a high-energy-density material with applications in explosives. This contrasts sharply with the phenyl-substituted derivative, which lacks nitro groups and thus explosive properties .

Comparative Data Table

Biological Activity

1-Phenyl-2,2'-bi-1H-imidazole is a heterocyclic compound characterized by its unique bi-imidazole structure, which enhances its stability and reactivity. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

This compound is synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. Its structure allows for various chemical reactions such as oxidation, reduction, and substitution, making it a versatile compound in both chemistry and biology.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, compounds similar to this compound showed activity against both Gram-positive and Gram-negative bacteria. Notably, the Minimum Inhibitory Concentration (MIC) values demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with MIC values as low as 3.12 µg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Enterococcus faecalis | 8 |

| Escherichia coli | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, one study reported that derivatives of this compound could significantly reduce cell viability in breast cancer cell lines by inducing apoptosis via caspase activation.

Case Study: Anticancer Mechanism

In a recent investigation, a derivative of this compound was found to target specific signaling pathways involved in cancer progression. The study highlighted its ability to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation in many cancers.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites.

- Receptor Interaction : It modulates signal transduction pathways by interacting with cellular receptors.

- Biofilm Inhibition : Studies have shown that it can significantly inhibit biofilm formation in bacterial strains .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds such as phenylimidazoles and benzimidazoles:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1-Phenylimidazole | Monomer | Moderate antimicrobial |

| Benzimidazole | Fused benzene ring | Antiparasitic |

| This compound | Bi-imidazole | Broad-spectrum antimicrobial & anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.